2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine
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Description
2-(2-Chlorophenyl)-2-(1H-indol-3-yl)ethanamine, also known as 2-CPEA, is a synthetic indole alkaloid derived from the indole family of compounds. It is an analog of the naturally occurring indole alkaloid, tryptamine. 2-CPEA is a psychoactive compound that has been studied for its potential therapeutic effects.
Scientific Research Applications
Conjugated Polymers for Electronics
A study by Chen et al. (2014) explored the use of 3,3'-(Ethane-1,2-diylidene)bis(indolin-2-one) (EBI) as a new electron-acceptor building block for conjugated polymers. These copolymers exhibited p-type semiconductor performance, showcasing potential for applications in organic thin film transistors with hole mobility up to 0.044 cm^2 V^(-1) s^(-1) (Chen et al., 2014).
Antimicrobial and Antifungal Activities
Research has been conducted on the synthesis of new derivatives of 1H-indole, demonstrating significant antimicrobial and antifungal activities. These derivatives have been evaluated against various microbial strains, indicating their potential for developing new antimicrobial agents (Anonymous, 2020).
Biocide and Corrosion Inhibition
Walter and Cooke (1997) introduced 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide that shows broad-spectrum activity against bacteria, fungi, and algae. It also has biofilm and corrosion inhibition properties, suggesting its utility in recirculating cooling water systems (Walter & Cooke, 1997).
Environmental Pollutants and Health Effects
The environmental pollutant DDE, a metabolite of DDT, has been studied for its effects on human health, including potential adverse reproductive effects. Research indicates that exposure to DDE may be associated with fetal loss and other reproductive health issues, underlining the importance of monitoring and managing such environmental pollutants (Longnecker et al., 2005).
Drug Metabolism and Pharmacokinetics
The metabolism and pharmacokinetics of various compounds, including DDT and its metabolites, have been extensively studied to understand their biological effects and potential for toxicity. Such research is crucial for assessing the safety and efficacy of chemical compounds, including pharmaceuticals and environmental pollutants (Abou-Donia & Menzel, 1968).
properties
IUPAC Name |
2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2/c17-15-7-3-1-5-11(15)13(9-18)14-10-19-16-8-4-2-6-12(14)16/h1-8,10,13,19H,9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOFRWCQQMUIRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640753 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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